Dicyclopropyl Ketone (CAS 1121-37-5): A Comprehensive Technical Guide
Dicyclopropyl Ketone (CAS 1121-37-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopropyl ketone (CAS 1121-37-5), also known as dicyclopropylmethanone, is a versatile chemical intermediate with significant applications in organic synthesis and drug discovery.[1] Its unique structural motif, featuring a central carbonyl group flanked by two cyclopropyl (B3062369) rings, imparts distinct reactivity, making it a valuable building block for the synthesis of a wide range of compounds, including pharmaceutical agents.[2] This technical guide provides an in-depth overview of the chemical properties, spectroscopic data, synthesis, and key applications of dicyclopropyl ketone, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
Dicyclopropyl ketone is a clear, colorless to pale yellow liquid with a characteristic odor.[1][3] It is soluble in water and many organic solvents.[3][4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Dicyclopropyl Ketone
| Property | Value | Reference(s) |
| CAS Number | 1121-37-5 | [1] |
| Molecular Formula | C₇H₁₀O | [1] |
| Molecular Weight | 110.15 g/mol | [5] |
| Appearance | Clear colorless to very faint yellow liquid | [3][4] |
| Boiling Point | 160-162 °C | [4] |
| Density | 0.977 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.467 | [4] |
| Flash Point | 39 °C | [5] |
| Water Solubility | Soluble | [4] |
| Stability | Stable under normal temperatures and pressures | [3] |
Spectroscopic Data
The structural characterization of dicyclopropyl ketone is well-established through various spectroscopic techniques. The key data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data of Dicyclopropyl Ketone (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.90 - 1.80 | m | 2H | CH (cyclopropyl) |
| 1.10 - 1.00 | m | 4H | CH₂ (cyclopropyl) |
| 0.95 - 0.85 | m | 4H | CH₂ (cyclopropyl) |
Table 3: ¹³C NMR Spectral Data of Dicyclopropyl Ketone (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 210.0 | C=O (ketone) |
| 17.5 | CH (cyclopropyl) |
| 11.0 | CH₂ (cyclopropyl) |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Peaks of Dicyclopropyl Ketone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 - 2850 | Strong | C-H stretch (cyclopropyl) |
| 1690 | Strong | C=O stretch (ketone) |
| 1450 | Medium | CH₂ scissoring |
| 1020 | Strong | C-C stretch (cyclopropyl ring) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of dicyclopropyl ketone shows a molecular ion peak and characteristic fragmentation patterns.
Table 5: Key Mass Spectrometry Data for Dicyclopropyl Ketone
| m/z | Relative Intensity (%) | Assignment |
| 110 | 25 | [M]⁺ |
| 69 | 100 | [M - C₃H₅]⁺ (loss of cyclopropyl radical) |
| 41 | 80 | [C₃H₅]⁺ (cyclopropyl cation) |
Synthesis of Dicyclopropyl Ketone
A common and efficient method for the preparation of dicyclopropyl ketone is through the intramolecular cyclization of 1,7-dichloro-4-heptanone in the presence of a strong base.
Experimental Protocol: Synthesis of Dicyclopropyl Ketone
Materials:
-
1,7-dichloro-4-heptanone
-
20% Sodium hydroxide (B78521) solution
-
Ether
-
Anhydrous potassium carbonate
-
Steam distillation apparatus
-
Separatory funnel
-
Standard glassware for reflux and extraction
Procedure:
-
A mixture of 1,7-dichloro-4-heptanone (0.9 mole) and 600 mL of 20% sodium hydroxide solution is placed in a three-necked flask equipped with a reflux condenser and a mechanical stirrer.[4]
-
The mixture is refluxed with vigorous stirring for 30 minutes.[4]
-
Following reflux, the product is isolated by steam distillation. Distillation is continued until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.[4]
-
The distillate is saturated with anhydrous potassium carbonate to facilitate the separation of the organic layer.[4]
-
The upper organic layer is separated, and the aqueous layer is extracted once with ether.[4]
-
The combined organic layers are dried over anhydrous potassium carbonate.[4]
-
The ether is removed by distillation, and the remaining dicyclopropyl ketone is purified by vacuum distillation to yield the final product.[4]
Applications in Drug Development
Dicyclopropyl ketone serves as a crucial starting material for the synthesis of various pharmaceutical compounds, particularly those targeting histamine (B1213489) and nicotinic receptors.[6][7]
Precursor to Histamine H₂ Receptor Agonists
Dicyclopropyl ketone is utilized in the synthesis of potent and selective agonists of the histamine H₂ receptor.[6][7] These compounds are of interest for their potential therapeutic applications in conditions where modulation of the histamine system is desired. One such class of compounds is the dimeric carbamoylguanidine-type histamine H₂ receptor ligands.[8]
Table 6: Biological Activity of a Dimeric Carbamoylguanidine-type H₂ Receptor Agonist
| Compound | Receptor | Assay | Potency (EC₅₀) | Reference |
| Dimeric Carbamoylguanidine Derivative | Human H₂R | [³⁵S]GTPγS | ~2500x more potent than histamine | [8] |
Precursor to Nicotinic Receptor Ligands
Dicyclopropyl ketone is also employed in the preparation of chemical space analogs of compounds with nicotinic receptor activity, such as PNU-282,987 and SSR180711.[6][7] Nicotinic acetylcholine (B1216132) receptors (nAChRs) are implicated in a variety of neurological and psychiatric disorders, making them important targets for drug discovery.
Signaling Pathways and Experimental Workflows
The therapeutic effects of drugs derived from dicyclopropyl ketone are mediated through their interaction with specific cellular signaling pathways. For instance, dicyclopropyl ketone is a precursor to the antihypertensive drug Rilmenidine, which acts on I₁-imidazoline receptors.
I₁-Imidazoline Receptor Signaling Pathway
Activation of the I₁-imidazoline receptor by ligands such as Rilmenidine initiates a signaling cascade that is distinct from the classical G-protein coupled receptor pathways. This pathway involves the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers like diacylglycerol and arachidonic acid.
Caption: I₁-Imidazoline Receptor Signaling Pathway.
Experimental Workflow: Structure-Activity Relationship (SAR) Studies
Dicyclopropyl ketone and its derivatives are ideal scaffolds for structure-activity relationship (SAR) studies aimed at optimizing ligand-receptor interactions. A typical workflow for such a study is outlined below.
Caption: Experimental Workflow for SAR Studies.
Safety and Handling
Dicyclopropyl ketone is a flammable liquid and should be handled with appropriate safety precautions.[9] It may cause skin and eye irritation.[3] Store in a cool, dry, well-ventilated area away from sources of ignition.[3] Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
Dicyclopropyl ketone is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its unique chemical structure allows for the creation of diverse molecular architectures, leading to the discovery of novel ligands for important drug targets such as histamine and nicotinic receptors. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists in the field of drug development.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. rsc.org [rsc.org]
- 3. Solved 10. The mass spectra of diisopropyl ketone and | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. chegg.com [chegg.com]
- 6. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclopropyl methyl ketone(765-43-5) 13C NMR spectrum [chemicalbook.com]
- 8. Dimeric carbamoylguanidine-type histamine H2 receptor ligands: A new class of potent and selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
